molecular formula C21H22ClNO B3830752 9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride

9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride

Cat. No.: B3830752
M. Wt: 339.9 g/mol
InChI Key: PPDIFWCNMLREJN-UHFFFAOYSA-N
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Description

9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride is a complex organic compound that features a pyrrolidine ring, a fluorene moiety, and a butynyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride typically involves multiple steps, starting with the preparation of the fluorene coreThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, 9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel materials .

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to modulate biological pathways makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets to treat diseases or conditions .

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength .

Mechanism of Action

The mechanism of action of 9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorene derivatives and pyrrolidine-containing molecules. Examples are:

Uniqueness

What sets 9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride apart is its unique combination of a fluorene core, a butynyl linker, and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

9-(4-pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO.ClH/c23-21(13-5-6-14-22-15-7-8-16-22)19-11-3-1-9-17(19)18-10-2-4-12-20(18)21;/h1-4,9-12,23H,7-8,13-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIFWCNMLREJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride
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9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride
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9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride
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9-(4-Pyrrolidin-1-ylbut-2-ynyl)fluoren-9-ol;hydrochloride

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